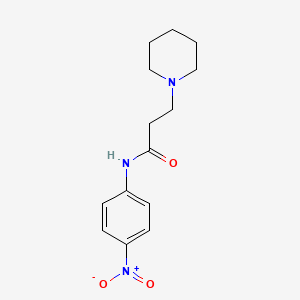

n-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide

Description

N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide is a synthetic small molecule characterized by a propanamide backbone substituted with a piperidin-1-yl group at the 3-position and a 4-nitrophenyl group at the N-terminus (Fig. 1). This compound has been studied in medicinal chemistry for its structural adaptability, enabling interactions with biological targets such as enzymes or receptors involved in antimicrobial or anticancer pathways .

Properties

IUPAC Name |

N-(4-nitrophenyl)-3-piperidin-1-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c18-14(8-11-16-9-2-1-3-10-16)15-12-4-6-13(7-5-12)17(19)20/h4-7H,1-3,8-11H2,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZJXXHDELUPKBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20524571 | |

| Record name | N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20524571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.32 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90279-43-9 | |

| Record name | N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20524571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide generally involves:

- Formation of an amide bond between 4-nitroaniline or its derivatives and a suitable acid chloride or activated carboxylic acid derivative.

- Introduction of the piperidin-1-yl moiety via nucleophilic substitution or amidation reactions.

- Optional reduction of nitro groups to amino groups depending on the target derivative.

Detailed Stepwise Preparations

Preparation of 1-(4-Nitrophenyl)piperidin-2-one Intermediate

- Starting materials: 4-nitroaniline and 5-chloropentanoyl chloride.

- Reaction conditions: The reaction is carried out in chlorinated solvents such as methylene dichloride (dichloromethane) at low temperatures (0–5 °C), in the presence of bases like triethylamine to neutralize HCl formed.

- Procedure: 4-nitroaniline is treated with 5-chloropentanoyl chloride under nitrogen atmosphere, followed by addition of potassium tert-butoxide to promote cyclization to 1-(4-nitrophenyl)piperidin-2-one.

- Isolation: The product is crystallized from isopropyl alcohol.

This step yields the key intermediate 1-(4-nitrophenyl)piperidin-2-one with high purity and yield (typically >70%).

Conversion to 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one

- Reagents: Phosphorous pentachloride (PCl5) in chlorinated solvents such as chloroform or dichloromethane.

- Conditions: The intermediate from 2.2.1 is refluxed with PCl5 to introduce dichloro substituents at the 3-position of the piperidinone ring.

- Outcome: Formation of 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one, which is a reactive intermediate for further substitution.

Nucleophilic Substitution with Piperidine Derivatives

- Reagents: The dichloro intermediate is reacted with piperidine or substituted piperazines (e.g., N-methylpiperazine) at elevated temperatures (100–130 °C).

- Solvent: N-methylpiperazine can also serve as solvent or reaction medium.

- Result: Nucleophilic displacement of chlorine atoms by the piperidin-1-yl group, yielding this compound derivatives (Formula A in patent literature).

Reduction of Nitro Group to Amino Group (Optional)

- Reagents: Sodium sulfide nonahydrate or catalytic hydrogenation using Raney nickel under hydrogen atmosphere.

- Conditions: Mild temperatures (35–45 °C) and controlled hydrogen pressure (2–3 kg/cm²).

- Purpose: Conversion of the nitro group to the corresponding amino group to obtain N-(4-aminophenyl)-3-(piperidin-1-yl)propanamide derivatives (Formula B).

- Isolation: The amino product is crystallized from isopropyl alcohol.

Alternative Amidation Route via Acid Chloride Activation

- Starting from N-(4-nitrophenyl)-l-proline derivatives, acid chlorides are prepared by treatment with thionyl chloride (SOCl2) in the presence of catalytic N,N-dimethylformamide (DMF).

- The acid chloride intermediate is then reacted with piperidine or other amines in a one-pot amidation reaction.

- This method affords N-(4-nitrophenyl)-propanamide derivatives in moderate to high yields (20–80%) after chromatographic purification.

Summary Table of Key Preparation Steps

| Step | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|

| 1 | 4-Nitroaniline + 5-chloropentanoyl chloride | Triethylamine, methylene dichloride, 0–5 °C | 1-(4-Nitrophenyl)piperidin-2-one | >70%, crystallized from isopropyl alcohol |

| 2 | 1-(4-Nitrophenyl)piperidin-2-one | Phosphorous pentachloride, chloroform, reflux | 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one | Isolated by extraction and drying |

| 3 | 3,3-Dichloro intermediate | N-methylpiperazine or piperidine, 100–130 °C | This compound | Isolated by precipitation and recrystallization |

| 4 | Nitro compound from step 3 | Sodium sulfide nonahydrate or Raney nickel, H2 | Amino derivative (N-(4-aminophenyl)-3-(piperidin-1-yl)propanamide) | High purity, crystallized |

| Alt. | N-(4-Nitrophenyl)-l-proline | SOCl2, DMF catalytic drop; amine coupling | N-(4-Nitrophenyl)-propanamide derivatives | 20–80% yield, purified by chromatography |

Chemical Reactions Analysis

Types of Reactions:

Reduction: The nitro group in n-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, leading to the formation of various derivatives.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

Substitution: Nucleophiles such as amines or thiols, organic solvents like acetonitrile.

Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.

Major Products Formed:

Reduction: n-(4-Aminophenyl)-3-(piperidin-1-yl)propanamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-nitrobenzoic acid and 3-(piperidin-1-yl)propanamine.

Scientific Research Applications

N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide and its related compounds have a variety of scientific research applications, particularly in medicinal chemistry and biology. These applications stem from their interactions with biological targets, such as receptors and enzymes, and their ability to modulate biological pathways.

Scientific Research Applications

Medicinal Chemistry this compound is explored as a potential pharmacological agent, especially in the creation of drugs that target neurological disorders.

Biology This compound is utilized in biochemical assays to examine receptor-ligand interactions and enzyme inhibition.

Industry It functions as an intermediate in synthesizing more complex organic molecules for use in pharmaceuticals and agrochemicals.

Related Compounds and Their Applications

-

FPR Agonists N-Formyl peptide receptors (FPRs) are G protein-coupled receptors (GPCRs) that are involved in host defense and sensing cellular dysfunction .

- ( S)- a-methyl- a-[[[(4-nitrophenyl)amino]carbonyl]amino]- N-[[1-(2-pyridinyl)cyclohexyl]methyl]-1 H-indole-3-propanamide] and PD176252 [( S)- N-[[1-(5-methoxy-2-pyridinyl)cyclohexyl]methyl]- a-methyl- a-[[-(4-nitrophenyl)amino]carbonyl]amino-1 H-indole-3-propanamide] were identified as potent mixed FPR agonists, with EC50 values in the nanomolar range .

- These agonists also act as potent chemoattractants for murine and human neutrophils and activate reactive oxygen species .

-

NLRP3 Inflammasome Inhibitors Chemical modulation of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold as a novel NLRP3 inhibitor .

- Compounds 9, 13, and 18 can concentration-dependently inhibit IL-1β release in LPS/ATP-stimulated human macrophages and are the most promising NLRP3 inhibitors of the series .

- Computational simulations have been applied for building the first complete model of the NLRP3 inactive state and for identifying possible binding sites available to the tested compounds . The analyses suggest a mechanism of protein–ligand binding that might explain the activity of the compounds .

Mechanism of Action

The mechanism of action of n-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide and its derivatives depends on the specific biological target. Generally, the nitrophenyl group can interact with various enzymes and receptors, leading to inhibition or activation of biological pathways. The piperidine ring can enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Amine Substituent Effects

Key Observations :

- Piperidin-1-yl (target compound) exhibits superior antibacterial activity compared to morpholino or pyrrolidine analogs, likely due to optimal steric and electronic properties for target binding .

- Morpholino derivatives show reduced yields (9.2%) and solubility, limiting therapeutic utility .

Aromatic Ring Modifications

Table 2: Impact of Aromatic Substituents

Key Observations :

- 4-Methoxy derivatives exhibit reduced potency, suggesting electron-donating groups may interfere with target interactions .

Backbone and Linker Modifications

Table 3: Structural Flexibility and Pharmacokinetics

Biological Activity

n-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 248.28 g/mol. The compound features a piperidine ring and a nitrophenyl group, which are critical for its biological activity.

Research indicates that this compound interacts with various biological targets, influencing several pathways:

- Caspase Activation : The compound has been shown to modulate caspase activity, which is crucial in the apoptosis pathway. It may enhance apoptosis in cancer cells by promoting the activation of caspases involved in programmed cell death .

- NLRP3 Inhibition : Preliminary studies suggest that derivatives of this compound can inhibit NLRP3 inflammasome activation, which plays a significant role in inflammatory responses. This inhibition could lead to reduced IL-1β release and pyroptotic cell death, thereby mitigating inflammation .

Anticancer Properties

This compound has been evaluated for its anticancer potential. Studies demonstrate that it can induce apoptosis in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Caspase activation |

| HeLa (Cervical Cancer) | 10 | NLRP3 inhibition |

| A549 (Lung Cancer) | 12 | Apoptosis induction |

These findings suggest that the compound may serve as a lead for developing new anticancer agents targeting apoptotic pathways.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.020 mg/mL |

| Pseudomonas aeruginosa | 0.100 mg/mL |

The antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential cellular processes .

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated significant apoptosis induction at concentrations as low as 10 µM, with increased caspase-3 and caspase-9 activity observed, confirming the compound's role in promoting programmed cell death.

Case Study 2: Inflammatory Response Modulation

In a model of acute inflammation, this compound was administered to LPS-stimulated macrophages. The treatment resulted in a marked decrease in IL-1β production, supporting its potential as an anti-inflammatory agent through NLRP3 inhibition .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide, and how are yields optimized?

- Methodological Answer : The compound is typically synthesized via amide coupling between 3-(piperidin-1-yl)propanoyl chloride and 4-nitroaniline. Optimization involves adjusting stoichiometry, reaction time, and catalysts. For example, analogous compounds (e.g., xanthone derivatives) achieved yields up to 63% using nucleophilic acyl substitution under reflux with DCM as solvent . Low yields (e.g., 9.2% for compound 8b) may result from steric hindrance or poor solubility; recrystallization or chromatographic purification improves purity .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

- Methodological Answer : Characterization relies on 1H/13C NMR to confirm proton environments and carbon frameworks (e.g., piperidine ring protons at δ 1.4–2.6 ppm and nitro group resonance near δ 8.2 ppm) . HRMS validates molecular weight (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) . IR spectroscopy can confirm amide C=O stretches (~1650–1680 cm⁻¹) .

Q. What are the primary biological targets or assays for this compound in preclinical research?

- Methodological Answer : Similar piperidine-propanamide derivatives target topoisomerases (anticancer), PARP1 (IC50 = 97 nM for analog T9891), and biofilm-associated antimicrobial resistance (e.g., IC50 = 4.9–8.6 μM against S. aureus) . Assays include enzyme inhibition (e.g., PARP1 activity via NAD+ depletion) and microbial viability tests (MIC determination in broth microdilution) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies (e.g., variable IC50 values) may arise from assay conditions (e.g., bacterial strain differences) or compound purity. Validate results via orthogonal assays (e.g., fluorescence-based topoisomerase decatenation vs. gel electrophoresis) . Structural analogs (e.g., 7a vs. 7b in ) show substituent-dependent activity; use QSAR modeling to correlate electronic/steric effects with potency .

Q. What strategies improve the metabolic stability of this compound in vivo?

- Methodological Answer : Modify the piperidine ring (e.g., fluorination at C4 to reduce CYP450-mediated oxidation) or replace the nitro group with bioisosteres (e.g., trifluoromethyl) to enhance stability . Pharmacokinetic studies in rodents with LC-MS/MS quantification can assess half-life improvements .

Q. How can spectral data (e.g., NMR splitting patterns) be interpreted for stereochemical or conformational analysis?

- Methodological Answer : For piperidine ring conformation, analyze coupling constants (e.g., axial vs. equatorial protons: J = 10–12 Hz for axial-axial interactions). NOESY NMR identifies spatial proximity between the nitroaryl group and piperidine protons, confirming preferred rotameric states . Computational tools (e.g., DFT for energy minimization) predict stable conformers .

Q. What experimental designs are optimal for evaluating synergistic effects with other therapeutics?

- Methodological Answer : Use checkerboard assays to determine fractional inhibitory concentration (FIC) indices against resistant pathogens . For anticancer synergy, combine with DNA-damaging agents (e.g., cisplatin) and measure apoptosis via flow cytometry (Annexin V/PI staining) . Dose-response matrices and Chou-Talalay analysis quantify synergy .

Data Contradiction Analysis

Q. Why do similar compounds exhibit divergent antimicrobial activities despite structural homology?

- Case Study : Compound 7a (IC50 = 2.4 μM) vs. 7b (IC50 = 4.9 μM) in differ by a 4-methoxy substituent on the acryloyl group. The electron-donating methoxy group may reduce membrane penetration or target binding. Validate via logP measurements and molecular docking (e.g., binding to S. aureus GyrB ATPase) .

Methodological Tables

Table 1 : Key Characterization Data for Analogous Compounds

Table 2 : Common Pitfalls in Synthesis and Solutions

| Issue | Solution | Example from Evidence |

|---|---|---|

| Low yield in amide coupling | Use HATU/DIPEA for activation | Compound 8c (46.7% yield) |

| Spectral impurities | Recrystallize from EtOAc/hexane mixtures | Compound Xb (61% purity) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.